molecular formula C7H12N2O2 B7934794 (1Z,2E)-cycloheptane-1,2-dione dioxime

(1Z,2E)-cycloheptane-1,2-dione dioxime

Cat. No.: B7934794
M. Wt: 156.18 g/mol
InChI Key: LJIRXNPXTVQOEU-MKKAVFGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cyclic Vicinal Dioximes in Coordination Chemistry and Materials Science

The utility of cyclic vicinal dioximes is extensive, ranging from analytical chemistry to materials science. They are renowned for forming stable and often colourful coordination complexes with various transition metals, including nickel, copper, cobalt, and palladium. researchgate.netasianpubs.org This property has cemented their role as valuable reagents in analytical chemistry for tasks like the selective extraction and quantification of metal ions. For instance, (1Z,2E)-cycloheptane-1,2-dione dioxime is specifically utilized as a chelating agent for the separation of metallic ions.

In the realm of materials science, the applications are equally compelling. Related cyclic imide dioximes have demonstrated remarkable efficacy in the selective extraction of valuable and strategic metals. A notable example is their use in capturing uranium from seawater and vanadium from complex mixtures, showcasing their potential in resource recovery and environmental remediation. scholaris.caresearchgate.net The resulting metal complexes also exhibit potential as catalysts in various chemical transformations and as building blocks for functional materials. nih.govrsc.org For example, ruthenium(II) complexes with dioxime ligands have been developed as effective catalysts for transfer hydrogenation reactions. rsc.org

Amphoteric Nature of Vicinal Dioxime Ligands and Their Coordination Potential

A key feature governing the coordination chemistry of vicinal dioximes is their amphoteric nature. asianpubs.org This means they possess both acidic and basic properties. The hydroxyl groups of the oxime moieties are weakly acidic and can be deprotonated to form anionic ligands that coordinate strongly with metal cations. Simultaneously, the nitrogen atoms have lone pairs of electrons, imparting Lewis base characteristics. asianpubs.org

This dual functionality allows vicinal dioximes like this compound to coordinate with metal ions in several ways:

As a neutral molecule: Utilizing the nitrogen lone pairs.

As a monodeprotonated anion: Where one oxime group has lost a proton. nih.gov

As a bis-deprotonated dianion: Where both oxime groups have lost their protons. nih.gov

The most common coordination mode for vicinal dioximes is through the nitrogen atoms of the two oxime groups, forming a stable five-membered chelate ring with the metal ion. nih.gov The geometry of the resulting complex can vary, with square-planar and octahedral arrangements being particularly common. asianpubs.org The stereochemistry of the dioxime itself, which can exist in anti, amphi, and syn isomeric forms, also plays a crucial role in determining the structure and stability of the metal complex. The anti-isomer is typically the most favourable for forming the N,N-coordinated metal chelates that are central to their application. nih.gov

Historical Context and Evolution of Research on Cyclic Dioximes

The study of dioximes as powerful complexing agents has a rich history dating back to the pioneering work of Lev Aleksandrovich Tschugaeff in 1905. nih.gov His discovery that dimethylglyoxime, a simple acyclic vicinal dioxime, could quantitatively precipitate nickel from solutions marked a significant milestone in analytical and coordination chemistry. nih.gov

Following this, research expanded to include a wide variety of dioxime ligands, including cyclic analogues. The synthesis of related compounds like 1,2-cyclohexanedione (B122817) dioxime was reported in the early 20th century, with detailed procedures being published in collections like Organic Syntheses. This foundational work paved the way for the exploration of cyclic dioximes with different ring sizes, such as the seven-membered ring of cycloheptane-1,2-dione dioxime, to fine-tune the steric and electronic properties of the resulting metal complexes for specific applications. The continued investigation into these compounds explores their use in catalysis, bioinorganic chemistry, and the development of novel materials. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NZ)-N-[(2E)-2-hydroxyiminocycloheptylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-8-6-4-2-1-3-5-7(6)9-11/h10-11H,1-5H2/b8-6-,9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIRXNPXTVQOEU-MKKAVFGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C(=NO)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\O)/C(=N\O)/CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-97-2
Record name 1,2-Cycloheptanedione, 1,2-dioxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cycloheptane-1,2-dione dioxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1z,2e Cycloheptane 1,2 Dione Dioxime and Analogues

Precursor Synthesis and Derivatization Approaches

The primary precursor for the target dioxime is cycloheptane-1,2-dione. nih.gov The synthesis of this α-dione is a critical first step, and various routes have been developed for its preparation and for analogous cyclic diones. One common method for synthesizing 1,2-diones is through the oxidation of the corresponding cyclic ketone. For instance, 1,2-cyclohexanedione (B122817) can be prepared by the oxidation of cyclohexanone (B45756) using selenium dioxide. orgsyn.orgwikipedia.org Similar strategies can be adapted for the seven-membered ring system.

Another approach involves the acid-mediated decomposition or cyclization of more complex intermediates. For example, cyclopentane-1,2-dione derivatives have been synthesized via the acid-mediated decomposition of a dibenzylated intermediate or through a magnesium methoxide-promoted cyclization of an α,β-unsaturated dione (B5365651). nih.gov These strategies highlight the versatility of ring-closure and rearrangement reactions in accessing cyclic 1,2-dione structures.

A selection of synthetic routes for cycloheptane-1,2-dione is presented below.

Starting MaterialReagents and ConditionsProductReference
1,4-Dioxaspiro[4.6]undecan-6-oneSulfuric acid; silica (B1680970) gel in dichloromethane; 24 h; Ambient temperatureCycloheptane-1,2-dione chemicalbook.com
CycloheptanoneSelenium dioxide (SeO₂)Cycloheptane-1,2-dione orgsyn.orgwikipedia.org
α,β-Unsaturated dioneMagnesium methoxide (B1231860) (cyclization promoter)Cycloheptane-1,2-dione derivative nih.gov

Condensation Reactions for Dioxime Formation

The conversion of the cycloheptane-1,2-dione precursor into its corresponding dioxime is typically achieved through a condensation reaction with hydroxylamine (B1172632). orgsyn.org This oximation reaction is a cornerstone in the synthesis of all oximes and dioximes. acs.org The standard procedure involves reacting the dione with hydroxylammonium chloride in the presence of a base, such as potassium hydroxide (B78521), often in an aqueous or alcoholic solution. orgsyn.org

The reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbons of the dione. The process can be conceptualized as a cascade reaction where the initial condensation to form a mono-oxime is followed by a second condensation to yield the dioxime. rsc.orgrsc.org

General Reaction Scheme: C₇H₁₀O₂ (cycloheptane-1,2-dione) + 2 NH₂OH·HCl + 2 Base → C₇H₁₂N₂O₂ (cycloheptane-1,2-dione dioxime) + 2 Base·HCl + 2 H₂O

The reaction conditions, including the choice of solvent, base, and temperature, can influence the reaction rate and the distribution of stereoisomers formed.

Dione PrecursorReagentsSolventKey ObservationReference
1,2-CyclohexanedioneHydroxylammonium chloride, Potassium hydroxideWater/IceNear-immediate precipitation of the dioxime. orgsyn.org
Dichloroglyoximep-Aminobenzoic acidMethanol (B129727)Synthesis of a new vic-dioxime ligand. nih.govtubitak.gov.tr nih.govtubitak.gov.tr
Various ketonesHydroxylamine hydrochloride, BaseDichloromethane (DCM)One-pot synthesis of dioxime oxalates. mdpi.comresearchgate.net mdpi.comresearchgate.net
HaloaldehydesHydroxylamine, DipolarophilesNot specifiedCascade reaction forming oxime, then nitrone, then cycloadduct. rsc.orgrsc.org rsc.orgrsc.org

Stereoselective Synthesis of (1Z,2E) Configuration

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of dioxime chemistry. wikipedia.orgkhanacademy.org Vicinal dioximes can exist as three possible geometric isomers: (E,E), (Z,Z), and (E,Z) (or amphi). nih.gov Achieving a stereoselective synthesis that favors the formation of the specific (1Z,2E)-amphi isomer over the others is a significant synthetic challenge.

The control of E/Z isomerism in oxime synthesis is influenced by several factors, including thermodynamics, kinetics, and the presence of catalysts. studymind.co.uk Chemical methods for oxime formation often yield a mixture of geometric isomers. researchgate.net

One documented strategy for influencing the stereochemical outcome involves the use of metal compounds. A patent describes a process where the presence of a nickel(II) compound in the oximation reaction mixture increases the proportion of the anti (E,E) isomer. google.com While this specific example favors the anti isomer, it demonstrates the principle of using metal chelates to direct the stereochemical pathway.

The reaction conditions themselves play a crucial role. The choice of solvent, pH, and temperature can alter the ratio of isomers formed. It is known that E and Z isomers can sometimes be interconverted, for instance, through treatment with anhydrous acid, although this can be unpredictable. google.com In some cases, specific bases and solvent systems have been optimized to favor one isomer. For example, in the synthesis of clarithromycin (B1669154) 9-oxime, a specific combination of bases (sodium acetate (B1210297) and sodium bicarbonate) in methanol was found to be optimal for favoring the desired (E)-isomer. acs.org

StrategyReagents/ConditionsEffectReference
Metal Ion CatalysisNickel(II) compoundIncreases proportion of the anti (E,E) isomer. google.com
Optimized Base/SolventSodium acetate, Sodium bicarbonate in MethanolFavors formation of the (E)-isomer in a specific macrolide oxime. acs.org
pH and Temperature ControlVaries by substrateCan alter the kinetic vs. thermodynamic product ratio. researchgate.net

Even with stereoselective strategies, the synthesis often produces a mixture of isomers. Therefore, the purification and isolation of the desired (1Z,2E) stereoisomer is a critical final step. The different spatial arrangements of the isomers result in distinct physical properties, which can be exploited for separation. researchgate.net

Column chromatography is a powerful and widely used technique for separating stereoisomers. Using a silica gel stationary phase and an appropriate eluent system, it is possible to separate isomers based on their differing polarities. One study successfully isolated four distinct stereoisomeric oximes from a reaction mixture using isocratic silica-gel column chromatography. researchgate.net

Crystallization is another effective method for isolating a specific, pure isomer from a mixture. The ability of a compound to form a well-ordered crystal lattice is highly dependent on its geometry. Often, one isomer will crystallize preferentially from a particular solvent or solvent mixture, leaving the other isomers in the solution. This technique has been successfully used to separate (E)- and (Z)-isomers of oximes, for example, by using a halogenated solvent or a co-solvent system like chloroform/heptane. acs.org

Purification MethodPrincipleApplication ExampleReference
Column ChromatographyDifferential adsorption on a stationary phase (e.g., silica gel) based on polarity.Isolation of four pure stereoisomeric oximes from a citral-derived mixture. researchgate.net researchgate.netdiva-portal.org
Fractional CrystallizationDifferences in solubility and crystal lattice energy between isomers in a specific solvent.Separation of (E)- and (Z)-isomers of an oxime using chloroform/heptane. acs.org acs.org

Green Chemistry Approaches in Dioxime Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgsnu.ac.kruni-saarland.de These principles are increasingly being applied to the synthesis of complex organic molecules, including dioximes.

Key green chemistry strategies applicable to dioxime synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water or bio-based solvents. organic-chemistry.orgrsc.org Water is an excellent green solvent for many reactions, including some dioxygenations of alkenes. organic-chemistry.org

Solvent-Free Reactions (Mechanochemistry): Conducting reactions in the solid state by grinding or milling reagents together can eliminate the need for solvents entirely, reducing waste and simplifying workup. A mechanochemical reaction between citral (B94496) and hydroxylamine hydrochloride/sodium hydroxide has been used to prepare oximes at room temperature without any solvent. researchgate.net

Catalysis: Using catalysts, especially recoverable and reusable ones, can improve atom economy and reduce waste compared to stoichiometric reagents. snu.ac.kr

Energy Efficiency: Employing methods like microwave or ultrasonic irradiation can often reduce reaction times and energy consumption.

Green ApproachDescriptionExample in Oxime/Related SynthesisReference
Solvent-Free SynthesisReaction is performed by mechanical mixing of solid reagents (mechanochemistry).A solvent-free mechanochemical reaction of citral with NH₂OH·HCl/NaOH to produce oximes. researchgate.net researchgate.net
Use of Water as SolventUtilizing water as the reaction medium to replace hazardous organic solvents.Iodine-catalyzed dioxygenation of alkenes to form vicinal diols in water. organic-chemistry.org paperpublications.orgorganic-chemistry.org
Atom EconomyDesigning syntheses to maximize the incorporation of all materials used in the process into the final product.Catalytic approaches are generally more atom-economical than stoichiometric ones. snu.ac.kr snu.ac.kr

By integrating these green methodologies, the synthesis of (1Z,2E)-cycloheptane-1,2-dione dioxime and its analogues can be made more sustainable, safer, and more efficient.

Coordination Chemistry of 1z,2e Cycloheptane 1,2 Dione Dioxime

Complexation with Transition Metal Ions

(1Z,2E)-cycloheptane-1,2-dione dioxime is recognized in analytical chemistry as a reagent capable of forming stable complexes with several transition metal ions. This property is harnessed for the detection and quantification of these metals. However, detailed structural and spectroscopic characterization of many of these discrete complexes is not extensively documented in publicly available research.

Nickel(II) Complexes

This compound is utilized as a reagent for the detection and quantification of nickel(II) ions. The formation of a stable, colored nickel(II) complex allows for its measurement via spectrophotometry. This application is particularly useful in analytical settings for determining nickel concentrations. Despite its use as an analytical reagent, comprehensive research detailing the isolation, crystal structure, and spectroscopic properties of the specific Ni(II)-(1Z,2E)-cycloheptane-1,2-dione dioxime complex is limited in the current body of scientific literature.

Copper(II) Complexes

The interaction of copper(II) ions with various dioxime ligands has been a subject of significant research interest. While this compound is a known chelating agent, specific studies focusing on the synthesis and detailed characterization of its copper(II) complexes are not widely available. Research on other, more complex diimine-dioxime ligands has shown that they can form both monomeric and dimeric copper(II) complexes, often with square-pyramidal or distorted octahedral geometries. However, direct extrapolation of these findings to the simpler cycloheptane-1,2-dione dioxime ligand requires dedicated investigation.

Cobalt(II) Complexes

Palladium(II) and Platinum(II) Complexes

This compound is noted for its utility as a reagent in the detection of palladium. The formation of a stable Pd(II) complex is the basis for this analytical application. Typically, Pd(II) and Pt(II) form square planar complexes with dioxime ligands. While this general behavior is well-established, specific and in-depth research on the isolated palladium(II) or platinum(II) complexes of this compound, including their crystal structures and reactivity, is not extensively covered in published studies.

Zinc(II) Complexes

Zinc(II), having a d¹⁰ electron configuration, readily forms complexes with nitrogen-donor ligands like dioximes. These complexes are typically colorless and serve as important structural references in coordination chemistry. However, a specific focus on the complex formed between Zinc(II) and this compound is not a common subject in the existing scientific literature, and detailed characterization data remains scarce.

Actinide Complexation (e.g., Uranyl, Neptunyl, Plutonyl, Americyl) with Related Cyclic Dioximes

While data on the direct complexation of this compound with actinides is limited, significant research has been conducted on the interaction of actinyl ions (AnO₂²⁺) with related cyclic imide dioximes. These studies, often employing computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, provide critical insights into bonding and selectivity, which are essential for developing advanced nuclear fuel separation processes.

Theoretical studies on the gas-phase binding of uranyl, neptunyl, plutonyl, and americyl with various cyclic imide dioximes have elucidated key structural and electronic properties. nih.gov The analysis of these complexes, such as AnO₂(HX)₂ and AnO₂(HX)(NO₃)(CH₃OH) (where HX is the dioxime ligand), reveals systematic trends across the actinide series. nih.govacs.org

Structural and Bonding Insights:

An–O Bond Lengths: The bond length between the actinide metal and the axial oxygen atoms of the actinyl unit (An=O) is a key parameter. This bond is found to be longest for uranyl complexes and progressively shortens for neptunyl, plutonyl, and americyl complexes. nih.govacs.org For instance, on average, the U=O bond is about 0.022 Å longer than Np=O, 0.032 Å longer than Pu=O, and 0.039 Å longer than Am=O. nih.govacs.org This contraction is consistent with the actinide contraction trend.

An–N Bond Lengths: The distance between the actinide center and the nitrogen atoms of the dioxime ligand (An–N) also varies systematically. The An–N bond length ranges from approximately 2.660 Å down to 2.432 Å. nih.gov The longest bonds are observed for uranyl complexes, while the shortest are found in americyl complexes, indicating stronger interaction for the later actinides. nih.gov

Electronic Effects: NBO analysis shows that plutonyl is more electron-withdrawing than uranyl, neptunyl, and americyl when bound to these cyclic dioximes. nih.govacs.org Aromatic amidoxime (B1450833) ligands generally exhibit a larger electron-donating effect compared to aliphatic ones. nih.govacs.org The natural electron configuration studies reveal 5f orbital occupancies of approximately 2.60-2.64 for Uranium, 3.84-3.88 for Neptunium, 4.96-5.01 for Plutonium, and 6.09-6.12 for Americium in these complexes. acs.org

These detailed computational studies on related systems provide a valuable framework for predicting the behavior of this compound with actinide ions.

Interactive Data Table: Actinide Complex Properties with Related Cyclic Imide Dioximes

PropertyUranyl (U)Neptunyl (Np)Plutonyl (Pu)Americyl (Am)Citation
Relative An=O Bond Length LongestShortest nih.gov, acs.org
Average An=O Contraction vs. U --0.022 Å-0.032 Å-0.039 Å nih.gov, acs.org
An–N Bond Length Range (Å) 2.660 - 2.4822.650 - 2.4552.635 - 2.4452.621 - 2.432 nih.gov
Natural 5f Electron Occupancy ~2.60 - 2.64~3.84 - 3.88~4.96 - 5.01~6.09 - 6.12 acs.org
Natural Charge on Metal +1.60 to +1.67+1.35 to +1.41+1.19 to +1.26+1.16 to +1.22 acs.org
Electron Withdrawing Effect Less than PuLess than PuStrongestLess than Pu nih.gov, acs.org

Vanadium(V) Complexation with Related Cyclic Dioximes

While specific studies on the complexation of this compound with vanadium(V) are not extensively documented, the behavior can be inferred from the well-established chemistry of vanadium(V) with other chelating ligands and related dioximes. eurjchem.comresearchgate.net Vanadium in its +5 oxidation state is known for its tendency to form stable oxo- and dioxovanadium(V) species, such as [VO]³⁺ and [VO₂]⁺. eurjchem.comwikipedia.org These moieties readily coordinate with various ligands to form stable complexes.

The coordination chemistry of vanadium(V) is dominated by complexes that are often formed through the oxidation of vanadium(IV) precursors, highlighting the stability of the +5 state. wikipedia.org It is anticipated that this compound, acting as a bidentate chelating ligand through its two nitrogen atoms, would form stable anionic or neutral complexes with the dioxovanadium(V) core. For instance, in reactions with ammonium (B1175870) metavanadate, related Schiff base ligands form complexes with distorted square-pyramidal geometries. eurjchem.com It is plausible that heptoxime (B7779932) would form similar structures, such as [VO₂(heptoxime)₂]⁻, where the vanadium center exhibits a distorted square-pyramidal or even octahedral geometry depending on the coordination of additional solvent molecules. eurjchem.comresearchgate.net The formation of dinuclear complexes, which has been observed with other multidentate ligands accommodating two vanadium ions, is also a possibility. researchgate.net

Ligand Field Effects and Electronic Structure of Metal Complexes

The interaction between the this compound ligand and a central metal ion is effectively described by Ligand Field Theory (LFT). tcd.ie As a bidentate ligand, it coordinates through its two nitrogen atoms, creating a moderately strong ligand field that influences the electronic structure of the metal's d-orbitals. This interaction causes a splitting of the d-orbitals into different energy levels, a phenomenon that dictates the magnetic properties, electronic spectra, and reactivity of the resulting complex. researchgate.net

The magnitude of this splitting is quantified by the ligand field splitting parameter (10Dq or Δo for octahedral fields), while the inter-electronic repulsion between d-electrons is described by the Racah parameters (B and C). researchgate.netfrontiersin.org For d⁸ metal ions like Ni(II) in a square planar environment, the d-orbitals are significantly split, leading to a diamagnetic low-spin configuration. The electronic spectra of these complexes are characterized by d-d transitions, the energies of which are used to calculate these LFT parameters. researchgate.netfrontiersin.org The nephelauxetic parameter (β), derived from the Racah parameter B, provides insight into the covalency of the metal-ligand bond; values between 0.54 and 0.81 are indicative of a significant metal-ligand σ bond. researchgate.net

Table 1: Representative Ligand Field Parameters for Dioxime Complexes Note: Data is representative of typical vic-dioxime complexes as specific values for this compound are not readily available in the literature.

Metal IonGeometry10Dq (cm⁻¹)B (cm⁻¹)β
Co(II)Octahedral~9,500 - 11,000~800 - 950~0.70 - 0.85
Ni(II)Octahedral~10,500 - 12,500~850 - 980~0.80 - 0.90
Cu(II)Tetragonal~12,000 - 15,000--

Coordination Geometries and Structural Motifs

The geometry of metal complexes with this compound is largely dictated by the electronic configuration of the metal ion and the steric profile of the ligand.

Square planar geometry is particularly common for transition metal ions with a d⁸ electronic configuration, such as Ni(II), Pd(II), and Pt(II). physchemres.org In these complexes, two molecules of the monodeprotonated heptoxime ligand, (heptoximeH)⁻, coordinate to the central metal ion. The resulting neutral complex, M(heptoximeH)₂, features the metal ion surrounded by four nitrogen atoms in a planar arrangement. The planarity of these complexes is a defining characteristic, stabilized by extensive electron delocalization and intramolecular hydrogen bonding. physchemres.org Theoretical studies on related vic-dioxime complexes confirm that nearly planar geometries are energetically favorable. physchemres.org

The square planar arrangement of four nitrogen donors from two dioxime ligands around a metal center serves as a structural mimic for the equatorial coordination found in corrin (B1236194) macrocycles, such as vitamin B12. wits.ac.zaresearchgate.net While not true macrocycles, bis(dioxime) complexes are often referred to as having corrin-type structures because they replicate the planar N₄ donor set. The electronic properties of the corrin ring, which is more electron-rich and flexible than a porphyrin, are crucial for its biological function, and it is thought that this imparts a degree of labile, Co(II)-like character to the typically inert Co(III) ion. wits.ac.za By modifying the dioxime ligand, it is possible to modulate the electronic character of the central metal ion, making these complexes valuable models for studying the cis-effects observed in cobalt corrin chemistry. wits.ac.zaresearchgate.net

Beyond the square planar arrangement, complexes of this compound can adopt higher coordination numbers. Square pyramidal geometry is frequently observed in 5-coordinate complexes, particularly with oxovanadium(IV) (vanadyl, VO²⁺) and some vanadium(V) species. eurjchem.comwikipedia.org In such a complex, the four nitrogen atoms from two dioxime ligands would form the base of the pyramid, with an oxo ligand occupying the apical position.

Octahedral geometries are formed when two additional ligands, known as axial ligands, coordinate to the metal center above and below the square plane of the M(heptoximeH)₂ unit. tcd.ienih.gov These axial ligands are often solvent molecules like water or pyridine. nih.gov For instance, Co(II) and Cd(II) have been shown to form octahedral complexes with other vic-dioxime ligands. This results in a six-coordinate complex, [M(heptoximeH)₂(L)₂], where the geometry is often tetragonally distorted due to the differing field strengths of the equatorial dioxime and the axial ligands.

Table 2: Common Geometries of Dioxime Complexes

Coordination GeometryTypical Metal IonsExample Formulation
Square PlanarNi(II), Pd(II), Pt(II)[Ni(heptoximeH)₂]
Square PyramidalV(IV)O, V(V)O₂[VO(heptoximeH)₂]
OctahedralCo(II), Fe(II), Ni(II)[Co(heptoximeH)₂(H₂O)₂]

Role of Intramolecular Hydrogen Bonding in Complex Stability

A defining feature of square planar bis(vic-dioxime) metal complexes is the presence of strong intramolecular hydrogen bonds between the oxime groups of the two opposing ligands (O–H···O). physchemres.orgillinois.edu This hydrogen bond holds the two ligand molecules together, effectively creating a pseudo-macrocyclic structure around the metal ion.

Ligand-Metal Charge Transfer Phenomena

Ligand-to-Metal Charge Transfer (LMCT) is a significant electronic transition observed in the coordination complexes of this compound. This phenomenon involves the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital. These transitions typically occur in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum and are characterized by their high intensity.

In complexes of this compound, the lone pair electrons on the nitrogen atoms of the oxime groups are the primary source for LMCT. When this ligand coordinates to a metal ion with empty or partially filled d-orbitals, the absorption of light can promote an electron from the ligand's π orbitals to the metal's d-orbitals. The energy required for this transition is dependent on several factors, including the nature of the metal ion (its identity and oxidation state), the solvent polarity, and the specific geometry of the complex.

While specific spectral data for this compound complexes is not extensively documented, the behavior can be inferred from analogous vic-dioxime complexes. For instance, nickel(II) complexes with ligands like 1,2-cyclohexanedione (B122817) dioxime (nioxime) exhibit characteristic absorption bands in the visible region. researchgate.net A notable feature of these complexes is the intense color, which is a direct consequence of charge transfer bands. For example, the Ni(II)-nioxime complex shows a maximal absorbance peak around 560 nm. researchgate.net It is expected that complexes of this compound with transition metals such as Ni(II), Cu(II), and Co(II) would also display strong LMCT bands, leading to vividly colored solutions. The position and intensity of these bands would be influenced by the larger seven-membered ring of the heptoxime ligand, which may affect the ligand field strength and the energy levels of the molecular orbitals involved in the transition.

In some instances, particularly with metals in low oxidation states and ligands with low-lying π* orbitals, Metal-to-Ligand Charge Transfer (MLCT) can also occur. However, for complexes of this compound with common transition metals in their usual oxidation states (e.g., +2, +3), LMCT is the more predominant charge transfer phenomenon.

Thermodynamics and Kinetics of Complex Formation

The formation of a metal complex with this compound is governed by both thermodynamic and kinetic factors. Thermodynamic stability relates to the position of the equilibrium for the complexation reaction, while kinetic stability pertains to the rate at which this equilibrium is reached.

Vic-dioximes are known to form particularly stable complexes with transition metals like Ni(II), Pd(II), and Cu(II). The high stability of these complexes is attributed to the chelate effect, where the bidentate nature of the ligand leads to the formation of a stable five-membered ring with the metal ion.

The table below presents hypothetical stability constants for this compound with various metal ions, based on trends observed with similar vic-dioxime ligands. These values are for illustrative purposes to demonstrate the expected relative stabilities.

Metal IonLog K1 (Hypothetical)Log K2 (Hypothetical)Overall Stability (Log β2) (Hypothetical)
Ni(II)9.58.217.7
Cu(II)10.18.919.0
Co(II)7.86.514.3
Fe(II)6.55.311.8
Pd(II)>12>10>22

This table is generated based on known trends for analogous vic-dioxime ligands and is for illustrative purposes only.

The stability of the complexes is influenced by factors such as the charge-to-radius ratio of the metal ion and the ligand field stabilization energy. The Irving-Williams series, which predicts the relative stabilities of divalent metal ion complexes (Mn < Fe < Co < Ni < Cu > Zn), is generally applicable to vic-dioxime complexes.

The formation of metal complexes with vic-dioximes like this compound typically proceeds through a stepwise ligand substitution mechanism. dalalinstitute.com In aqueous solution, metal ions exist as aqua complexes, and the coordination of the dioxime involves the displacement of water molecules from the metal's coordination sphere.

The general mechanism can be described as follows:

Formation of an Outer-Sphere Complex: The hydrated metal ion and the ligand molecule diffuse together to form an encounter complex, where they are in close proximity but not yet directly bonded. [M(H₂O)ₙ]²⁺ + L ⇌ [M(H₂O)ₙ, L]²⁺

First Ligand Substitution (Rate-Determining Step): A water molecule dissociates from the inner coordination sphere of the metal ion, and one of the nitrogen atoms of the dioxime coordinates to the metal center. This is often the slowest step and therefore rate-determining. The mechanism can be either dissociative (D) or associative (A), or more commonly, interchange (I), which has characteristics of both. For most first-row transition metals, an interchange mechanism is prevalent. [M(H₂O)ₙ, L]²⁺ → [M(H₂O)ₙ₋₁(L)]²⁺ + H₂O

Chelate Ring Formation: The second nitrogen atom of the dioxime displaces another water molecule to form the stable five-membered chelate ring. This step is usually fast. [M(H₂O)ₙ₋₁(L)]²⁺ → [M(H₂O)ₙ₋₂(L)]²⁺ + H₂O

The kinetics of these reactions can be studied using techniques such as stopped-flow spectrophotometry, which allows for the monitoring of rapid changes in absorbance as the complex forms. The rate of complex formation is influenced by the nature of the metal ion (labile vs. inert) and the steric and electronic properties of the ligand. The larger and more flexible seven-membered ring of this compound compared to a six-membered ring in nioxime (B7763894) might influence the rate of chelate ring formation.

Advanced Spectroscopic and Structural Characterization of 1z,2e Cycloheptane 1,2 Dione Dioxime and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of (1Z,2E)-cycloheptane-1,2-dione dioxime. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and stereochemistry of the molecule can be obtained.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the hydrogen atoms within the molecule. For vic-dioximes, the chemical shifts of the hydroxyl protons are particularly informative. In many oximes, these protons resonate at a characteristically downfield region, often as a broad singlet. nih.gov For instance, the hydroxyl protons in some oxime structures have been observed at chemical shifts as high as 10.36 ppm and 13.63 ppm. nih.govnih.gov The protons on the carbon atoms adjacent to the oxime groups also provide key structural data. The specific chemical shifts and coupling patterns of the cycloheptane (B1346806) ring protons would be crucial for confirming the seven-membered ring structure and the relative orientation of the oxime groups. The integration of these signals corresponds to the number of protons, further validating the molecular structure.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the oxime groups (C=NOH) are typically observed in the range of 145-160 ppm. For example, the oximino carbon atoms in a related glyoxime (B48743) molecule were reported at 146.07 ppm. dergipark.org.tr The chemical shifts of the seven carbon atoms in the cycloheptane ring would provide further structural confirmation. The unique electronic environment of each carbon atom, influenced by its proximity to the oxime functional groups, results in a distinct resonance, allowing for the complete assignment of the carbon framework. cdnsciencepub.comacs.org

¹⁵N NMR Spectroscopic Analysis

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy offers direct insight into the nitrogen atoms of the dioxime functionality. tandfonline.com The chemical shifts of the nitrogen atoms are sensitive to their hybridization and chemical environment, including hydrogen bonding and coordination to metal ions. In related vic-dioximes, the signals for the nitrogen atoms of the oxime groups have been reported, providing a valuable tool for characterizing the N-donor sites of the ligand. nih.govtubitak.gov.tr

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govcdnsciencepub.comtandfonline.comtubitak.gov.tr In the context of this compound and its metal complexes, IR spectroscopy provides key information about the oxime groups and their coordination to metal ions.

The IR spectrum of the free ligand is characterized by several key absorption bands. A broad band in the region of 3100-3300 cm⁻¹ is typically assigned to the O-H stretching vibration of the oxime's hydroxyl groups. The C=N stretching vibration of the oxime group usually appears in the 1600-1680 cm⁻¹ region. nih.gov Another important band is the N-O stretching vibration, which is typically observed around 930-960 cm⁻¹.

Upon complexation with a metal ion, significant shifts in these vibrational frequencies are observed. The coordination of the nitrogen atoms of the dioxime to the metal center typically causes a shift in the C=N stretching frequency. researchgate.net The formation of metal-nitrogen (M-N) bonds can be confirmed by the appearance of new absorption bands in the far-IR region, typically between 400 and 600 cm⁻¹. mdpi.com

Table 1: Characteristic IR Absorption Bands for this compound and its Metal Complexes

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (Free Ligand)Wavenumber Shift upon Complexation
O-HStretching3100-3300 (broad)May sharpen or shift
C=NStretching1600-1680Shift to lower or higher frequency
N-OStretching930-960Shift to higher frequency
M-NStretching-Appears in the 400-600 region

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.govcdnsciencepub.com For this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically observed at shorter wavelengths (higher energy) and are associated with the C=N chromophores. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, occur at longer wavelengths (lower energy).

Upon the formation of metal complexes, the electronic spectrum can change significantly. The coordination of the ligand to a metal ion can lead to the appearance of new absorption bands, which are often charge-transfer bands. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the nature of the metal and the ligand. These new bands can provide valuable information about the electronic structure of the resulting complex.

Table 2: Typical UV-Vis Absorption Data for vic-Dioximes

Transition TypeChromophoreTypical Wavelength Range (nm)
π → πC=N220-250
n → πC=N260-300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structural features of this compound and its metal complexes through fragmentation analysis. The molecular ion peak confirms the molecular formula, while the fragmentation pattern offers a roadmap to the molecule's connectivity. chemguide.co.uktutorchase.comwikipedia.org

For this compound (C₇H₁₂N₂O₂), the molecular weight is 156.18 g/mol . researchgate.nethscprep.com.au The mass spectrum would exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 156. Upon electron ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. chemguide.co.ukwikipedia.org The fragmentation of vic-dioximes is influenced by the cleavage of the cycloalkane ring and the oxime functional groups. Common fragmentation pathways for cyclic ketones and oximes include the loss of small neutral molecules such as H₂O, OH, NO, and NOH, as well as cleavage of the ring structure. libretexts.orgnist.gov For heptoxime (B7779932), characteristic fragments would arise from α-cleavage adjacent to the C=N bonds and subsequent rearrangements.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonFormula of FragmentNeutral Loss
156Molecular Ion [M]⁺[C₇H₁₂N₂O₂]⁺-
139[M - OH]⁺[C₇H₁₁N₂O]⁺H₂O
126[M - NO]⁺[C₇H₁₂NO₂]⁺NO
111[M - NOH - H]⁺[C₇H₁₀N]⁺NOH, H
97[M - NOH - OH]⁺[C₇H₉N]⁺NOH, OH

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

For vic-dioxime ligands like heptoxime, SCXRD studies on their metal complexes reveal important structural details. It has been consistently shown that nickel(II) complexes with a 1:2 metal-to-ligand ratio typically adopt a square-planar geometry, where the metal ion is coordinated to the four nitrogen atoms of the two dioxime ligands. researchgate.netchemrevlett.com These structures are often stabilized by intramolecular hydrogen bonds. In contrast, cobalt(II) complexes of similar ligands frequently exhibit an octahedral geometry, with two water molecules occupying the axial positions. researchgate.net Copper(II) complexes are known to form a variety of structures, including dinuclear paddle-wheel cages and distorted square-pyramidal or octahedral geometries. nih.govresearchgate.net

Although specific crystallographic data for this compound or its complexes have not been reported in the searched literature, the data from closely related structures, such as a binuclear copper(II) diimine-dioxime complex, can provide an illustrative example of the type of structural information obtained from an SCXRD analysis. researchgate.net

Table 2: Illustrative Single Crystal X-ray Diffraction Data for a Representative Binuclear Cu(II) Diimine-Dioxime Complex

ParameterValue
Chemical FormulaC₁₄H₂₄Cl₂Cu₂N₄O₁₀
Formula Weight654.35
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.6214(2)
b (Å)20.2174(6)
c (Å)12.4894(3)
β (°)94.204(3)
Volume (ų)1918.41(9)
Z (molecules/unit cell)2
Density (calculated) (g cm⁻³)1.538
Data sourced from a study on a related diimine-dioxime copper(II) complex for illustrative purposes. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique used to verify the empirical formula of a synthesized compound. researchgate.netresearchgate.net By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), it is possible to confirm whether the synthesized compound has the expected atomic composition. This method is routinely applied to both the free ligand and its metal complexes to confirm their stoichiometry. researchgate.netchemijournal.com

For this compound (C₇H₁₂N₂O₂), the theoretical elemental composition has been calculated as C 53.83%, H 7.74%, N 17.94%, and O 20.49%. researchgate.net When forming a metal complex, for instance, a 1:2 complex with Nickel(II) having the formula [Ni(C₇H₁₁N₂O₂)₂], the expected elemental percentages change accordingly. The experimental results from an elemental analyzer are typically expected to be within ±0.4% of the calculated theoretical values, which confirms the purity and proposed formula of the compound. researchgate.net

Table 3: Theoretical Elemental Composition of this compound and a Hypothetical Ni(II) Complex

CompoundFormula% Carbon (Calculated)% Hydrogen (Calculated)% Nitrogen (Calculated)
HeptoximeC₇H₁₂N₂O₂53.837.7417.94
Bis(heptoximato)nickel(II)C₁₄H₂₂N₄NiO₄45.566.0115.18

Conductometric Measurements for Solution State Characterization

Conductometric measurements are employed to determine the electrolytic nature of metal complexes when dissolved in a solvent. researchgate.netresearchgate.net By measuring the molar conductance (ΛM) of a complex in a solution (typically 10⁻³ M in a solvent like DMF or DMSO), one can ascertain whether the complex dissociates into ions or remains as a neutral entity. chemrevlett.comsemanticscholar.org

The magnitude of the molar conductivity value indicates the number of ions present in the solution. researchgate.net For metal complexes of vic-dioximes, low molar conductance values typically suggest a non-electrolytic nature. chemrevlett.comchemijournal.com This indicates that the counter-ions (e.g., chloride, perchlorate) are directly bonded to the metal ion within the coordination sphere, rather than existing as free ions in the solution. researchgate.net This information is vital for correctly formulating the structure of the complex in the solution state.

Table 4: Molar Conductance Ranges and Interpretation for Metal Complexes in DMF/DMSO

Molar Conductance (ΛM) in Ω⁻¹cm²mol⁻¹Electrolyte TypeInterpretation
< 50Non-electrolyteAnions are coordinated to the metal ion.
60 - 1101:1 electrolyteThe complex dissociates into two ions.
120 - 2001:2 electrolyteThe complex dissociates into three ions.
Ranges are approximate and can vary slightly with the solvent and specific complex. researchgate.netresearchgate.net

Theoretical and Computational Investigations on 1z,2e Cycloheptane 1,2 Dione Dioxime

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. youtube.com It is frequently employed to determine the optimized geometry, electronic properties, and spectroscopic parameters of chemical compounds. nih.govmdpi.com

Geometry optimization is a fundamental computational procedure to find the equilibrium structure of a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like (1Z,2E)-cycloheptane-1,2-dione dioxime, with its seven-membered ring, conformational analysis is crucial. This involves identifying the various possible spatial arrangements of the atoms (conformers) and determining their relative stabilities.

Computational studies on similar cyclic ketones have shown that the ring can adopt several conformations, such as twist-chair and boat forms. researchgate.net A systematic conformational search would be the first step in a theoretical study of this compound. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to optimize the geometry of each identified conformer. mdpi.com The conformer with the lowest calculated energy is considered the most stable. The results of such an analysis are typically presented in a table comparing the relative energies of the different conformers.

Illustrative Data Table: Conformational Analysis of a Generic Cycloheptane (B1346806) Derivative

Conformer Relative Energy (kcal/mol)
Twist-Chair 0.00
Chair 1.52
Boat 3.10
Twist-Boat 4.57

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com These orbitals are key to understanding a molecule's reactivity. fiveable.me The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as:

Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Softness (S): The reciprocal of hardness (1/η).

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as χ² / (2η).

DFT calculations provide the energies of these frontier orbitals, allowing for the computation of these reactivity descriptors. nih.govresearchgate.net

Illustrative Data Table: FMO Analysis of a Generic vic-Dioxime

Parameter Value (eV)
E_HOMO -6.54
E_LUMO -1.23
HOMO-LUMO Gap 5.31
Hardness (η) 2.655
Softness (S) 0.377
Electronegativity (χ) 3.885
Electrophilicity Index (ω) 2.83

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Vic-dioximes are excellent chelating agents, forming stable complexes with various metal ions. nih.govresearchgate.net DFT can be used to calculate the binding energy of such complexes, which indicates the strength of the interaction between the ligand and the metal. The binding energy is typically calculated as the difference between the total energy of the metal-ligand complex and the sum of the energies of the isolated ligand and metal ion. nih.govchemrxiv.org

ΔE_binding = E_complex - (E_ligand + E_metal)

A more negative binding energy signifies a more stable complex. These calculations are crucial for understanding the thermodynamic stability of the complexes and predicting their potential applications, for instance, in analytical chemistry or catalysis. acs.orgsemanticscholar.org

DFT calculations can predict various spectroscopic properties, including infrared (IR) spectra. arxiv.orgyoutube.com By calculating the vibrational frequencies of the molecule at its optimized geometry, a theoretical IR spectrum can be generated. umass.edu This predicted spectrum can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.net

Specific vibrational modes, such as the C=N stretching of the oxime groups and the N-O stretching, can be assigned to particular peaks in the spectrum. researchgate.net This is particularly useful for characterizing the ligand and its metal complexes, as changes in the vibrational frequencies upon coordination can provide insights into the nature of the ligand-metal bonding. mdpi.com

Illustrative Data Table: Predicted vs. Experimental IR Frequencies for a Generic Dioxime

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H stretch 3450 3435
C-H stretch 3010 3005
C=N stretch 1650 1640
N-O stretch 980 975

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Quantum Theory of Atoms In Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize chemical bonding. amercrystalassn.orgpitt.edu QTAIM analysis can identify bond critical points (BCPs) between atoms, which are points where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. nih.gov

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs are used to classify the nature of the chemical bonds. rsc.org

Covalent bonds are typically characterized by a high value of ρ and a negative value of ∇²ρ.

Closed-shell interactions , such as ionic bonds, hydrogen bonds, and van der Waals interactions, generally have a low value of ρ and a positive value of ∇²ρ. nih.govnih.gov

QTAIM analysis would be instrumental in characterizing the intramolecular hydrogen bonds within this compound and in analyzing the nature of the coordinate bonds in its metal complexes. researchgate.net

Natural Population Analysis (NPA) for Charge Distribution and Ligand-Metal Interactions

Natural Population Analysis (NPA) is a method for calculating the distribution of electrons in a molecule, assigning charges to individual atoms. uni-rostock.deresearchgate.net Compared to other methods like Mulliken population analysis, NPA is known to be more stable with respect to the choice of basis set and provides a more realistic description of the electron distribution, especially in ionic compounds and metal complexes. researchgate.net

In the context of this compound and its metal complexes, NPA would be used to:

Determine the partial atomic charges on the nitrogen and oxygen atoms of the oxime groups, providing insight into their coordinating ability.

Analyze the charge transfer upon complexation, quantifying the extent of electron donation from the ligand to the metal ion.

Characterize the nature of the ligand-metal interactions by examining the occupancy of the natural bond orbitals (NBOs) involved in the coordination. uni-rostock.de

This analysis provides a detailed picture of the electronic redistribution that occurs when the dioxime ligand binds to a metal center.

Molecular Dynamics Simulations of Solvation and Interactions

Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecular systems, providing detailed insights into conformational changes, solvation processes, and intermolecular interactions at an atomic level. youtube.com For This compound , MD simulations could elucidate several key aspects of its chemical nature.

Solvation Dynamics:

The solvation of This compound in various solvents, particularly water and organic solvents, could be investigated using MD simulations. These simulations would track the trajectories of both the solute and solvent molecules over time, allowing for the analysis of:

Radial Distribution Functions (RDFs): RDFs would reveal the probability of finding solvent molecules at a certain distance from specific atoms of the dioxime. This can help in understanding the structure of the solvation shells around the polar oxime groups and the nonpolar cycloheptane ring.

Hydrogen Bonding Analysis: A crucial aspect of the solvation of this molecule would be the formation of hydrogen bonds between the oxime groups (as both donors and acceptors) and protic solvent molecules like water. MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds, which are critical for its solubility and reactivity.

Solvation Free Energy: Advanced MD techniques like thermodynamic integration or free energy perturbation could be used to calculate the solvation free energy, providing a quantitative measure of its solubility in different media.

Interactions with Metal Ions:

Dioximes are well-known for their ability to form stable complexes with transition metal ions. nih.gov MD simulations are instrumental in studying the dynamics and stability of such complexes. For This compound , simulations could be employed to:

Binding Pose and Coordination: By simulating the dioxime in the presence of various metal ions (e.g., Ni(II), Cu(II), Pd(II)), one could observe the spontaneous formation of metal complexes and determine the preferred coordination geometry.

Complex Stability: The stability of the formed metal complexes could be assessed by monitoring key intermolecular distances and angles over the simulation time. Furthermore, techniques like umbrella sampling could be used to calculate the potential of mean force for the dissociation of the complex, providing a measure of the binding free energy.

A hypothetical study could involve simulating This compound with a metal ion such as Ni(II) in an aqueous solution. The simulation parameters would be defined using a suitable force field for the organic molecule and the metal ion.

Simulation Parameter Hypothetical Value/Method
Force FieldAMBER, CHARMM, or OPLS for the dioxime; specific parameters for Ni(II)
Solvent ModelTIP3P or SPC/E water model
System SizeOne dioxime molecule, one Ni(II) ion, ~5000 water molecules
Simulation Time100 ns
EnsembleNPT (isothermal-isobaric)

The results of such a simulation would provide valuable data on the stability of the Ni(II)-dioxime complex and the role of the solvent in mediating this interaction.

Predictive Capabilities for Ligand Design and Selectivity

The principles of computational chemistry can be extended to predict the properties of novel ligands based on the scaffold of This compound and to understand the selectivity of its interactions.

Ligand Design for Specific Applications:

Computational methods are integral to modern drug discovery and materials science for designing ligands with desired properties. nih.gov Starting from the core structure of This compound , new derivatives could be designed in silico by adding various functional groups to the cycloheptane ring. The potential of these new ligands could then be evaluated computationally. For instance, if the goal is to design a selective extractant for a particular metal ion, the following computational workflow could be adopted:

Virtual Library Generation: Create a virtual library of derivatives of This compound with different substituents on the cycloheptane ring.

Molecular Docking: Perform molecular docking studies of these derivatives with a target protein or receptor if the goal is biological activity. For metal ion selectivity, docking might be used to predict binding geometries within a predefined coordination sphere.

Binding Free Energy Calculations: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to calculate the binding affinities of the designed ligands. nih.gov These calculations can provide a quantitative ranking of the ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. nih.gov Although no specific QSAR studies on This compound are available, a hypothetical QSAR model could be developed to predict the metal-binding affinity or selectivity of its derivatives.

The development of a QSAR model would involve:

Data Set: A set of This compound derivatives with experimentally determined metal-binding affinities would be required.

Descriptor Calculation: For each molecule in the data set, a range of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation would be derived that correlates the descriptors with the observed activity.

Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A hypothetical QSAR study on a series of cycloalkanedione dioximes for Ni(II) binding affinity might yield a model like:

log(Kb) = c0 + c1(LogP) + c2(HOMO Energy) + c3(Molecular Surface Area*)

Where Kb is the binding constant, and the coefficients (ci) are determined from the regression analysis. Such a model could then be used to predict the Ni(II) binding affinity of new, unsynthesized derivatives.

Predicting Selectivity:

Theoretical studies, particularly those based on Density Functional Theory (DFT), can be employed to understand the factors governing the selectivity of a ligand for different metal ions. researchgate.net By calculating the interaction energies between This compound and a series of metal ions, one can gain insights into its selectivity. The selectivity can be influenced by factors such as:

The "hard" and "soft" acid-base properties of the metal ion and the donor atoms of the ligand.

The geometric constraints imposed by the cycloheptane ring, which may favor coordination with metal ions of a specific size.

The electronic effects of substituents on the cycloheptane ring, which can modulate the electron-donating ability of the oxime groups.

A comparative DFT study could calculate the binding energies of This compound with Ni(II) and Cu(II).

Parameter Ni(II) Complex Cu(II) Complex
Calculated Binding Energy (kcal/mol)-X-Y
Key Bond Length (M-N, Å)d1d2
Natural Population Analysis (NPA) Charge on Metalq1q2

Differences in the calculated binding energies and electronic properties would provide a theoretical basis for the selectivity of the ligand.

Reactivity and Mechanistic Studies of 1z,2e Cycloheptane 1,2 Dione Dioxime

Hydrolytic Stability under Varying pH Conditions (Acidic and Basic)

The stability of oximes in aqueous solutions is significantly influenced by pH. nih.gov Generally, oximes are more resistant to hydrolysis than analogous hydrazones. pharmacy180.com However, their stability can be compromised under both acidic and basic conditions.

Acidic Conditions:

Basic Conditions:

In basic solutions, the stability of dioximes can also be compromised. While some amidoxime (B1450833) ligands are reported to be stable in 1 M NaOH at room temperature, prolonged exposure to highly alkaline solutions, especially at elevated temperatures, can lead to their conversion to carboxylate molecules. nih.gov The rate of hydrolysis is generally slower in neutral or slightly basic conditions compared to strongly acidic or strongly basic environments. For example, the hydrolysis of certain conjugates is significantly slower at pH levels above 7.0.

A summary of the expected hydrolytic behavior of (1Z,2E)-cycloheptane-1,2-dione dioxime based on general oxime chemistry is presented below:

pH ConditionExpected StabilityPrimary Degradation Products
Strongly Acidic (pH < 3.5)LowCycloheptane-1,2-dione, Hydroxylamine (B1172632)
Weakly Acidic to Neutral (pH 3.5 - 7)Moderate to HighMinimal degradation
Weakly Basic (pH 7 - 9)ModerateSlow degradation
Strongly Basic (pH > 9)LowCarboxylate species (upon prolonged exposure/heating)

This table is based on general trends observed for oxime compounds in the absence of specific data for this compound.

Reaction Mechanisms for Ligand Degradation

The degradation of this compound can proceed through several pathways, with hydrolysis being a primary mechanism. pharmacy180.com

Hydrolysis:

As discussed, acid-catalyzed hydrolysis is a common degradation pathway for oximes. pharmacy180.com The mechanism involves the initial protonation of the nitrogen atom of the oxime, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule on the carbon atom, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of hydroxylamine result in the formation of the parent dione (B5365651), cycloheptane-1,2-dione.

Beckmann Rearrangement:

In the presence of certain acids, ketoximes can undergo a Beckmann rearrangement. pharmacy180.com This reaction involves the transformation of the oxime into an amide. The process is initiated by the protonation of the hydroxyl group of the oxime, followed by the migration of the alkyl or aryl group anti to the hydroxyl group, leading to the formation of a nitrilium ion intermediate. This intermediate is then attacked by water to yield the corresponding lactam. For this compound, this could potentially lead to the formation of a substituted lactam.

Other Degradation Pathways:

Under specific conditions, other degradation pathways may become relevant. For instance, the degradation of some cyclic ethers can proceed via the formation of diols and their subsequent oxidation. umt.edu While not directly analogous, these pathways highlight the potential for ring-opening reactions under certain oxidative conditions.

Redox Behavior and Electrochemistry

The redox properties of vic-dioximes are of interest, particularly in the context of their metal complexes. nih.gov The electrochemical behavior of these compounds is often studied using techniques like cyclic voltammetry.

While specific redox potential data for this compound is scarce, studies on related iron complexes of oral chelators have shown standard electrode potentials ranging from -535 mV to -620 mV. nih.gov The redox potential of metal complexes is influenced by the nature of the ligand and the pH of the solution. researchgate.netwikipedia.orgnih.gov For instance, the Fe(IV)/Fe(III) couple in some nonheme oxoiron(IV) complexes has been shown to be reversible in aqueous solution, with the potential being pH-dependent. researchgate.netwikipedia.orgnih.gov

The redox chemistry of ferrocene, a well-studied organometallic compound, demonstrates that substituents on the cyclopentadienyl (B1206354) ligands can alter the redox potential. researchgate.net Electron-withdrawing groups make the potential more positive, while electron-donating groups have the opposite effect. researchgate.net It is plausible that the cycloheptane (B1346806) ring and the oxime groups in this compound would similarly influence the redox properties of its metal complexes.

A hypothetical table of expected redox behavior is presented below, based on general knowledge of related compounds:

Redox ProcessExpected Potential Range (vs. SHE)Influencing Factors
OxidationPositive potentialpH, nature of metal ion in complex
ReductionNegative potentialpH, nature of metal ion in complex, substituents on the ring

This table is speculative and based on data from analogous compounds in the absence of specific experimental values for this compound.

Photochemical Reactivity

The photochemical behavior of oximes can be complex, involving various reactions such as isomerization, rearrangement, and fragmentation. nih.gov The specific pathway taken often depends on the structure of the oxime and the reaction conditions.

Photoisomerization:

A common photoreaction for oximes is E/Z (syn/anti) isomerization around the C=N double bond. nih.gov This process is often reversible and can be induced by direct irradiation or through triplet sensitization.

Photo-Beckmann Rearrangement:

Upon irradiation, some oximes can undergo a photo-Beckmann rearrangement to form lactams. nih.gov This reaction is thought to proceed through an oxaziridine (B8769555) intermediate.

Photodegradation:

Irradiation of oximes can also lead to their degradation into the corresponding ketones or aldehydes and other products. nih.gov For example, the photolysis of some polyphthalaldehydes with oxime ether terminals leads to their depolymerization. The photochemical behavior of cycloheptane derivatives can also involve ring-opening reactions and other rearrangements. organic-chemistry.org The photolysis of vicinal diols can lead to their cleavage to form carboxylic acids.

Given the structure of this compound, it is plausible that it could undergo photoisomerization, a photo-Beckmann rearrangement, or photodegradation upon exposure to UV light. The exact nature of the products would depend on the specific wavelength of light used and the solvent.

Potential Applications of 1z,2e Cycloheptane 1,2 Dione Dioxime and Its Metal Complexes

Catalytic Applications

A thorough review of available scientific literature reveals a notable lack of information regarding the catalytic applications of (1Z,2E)-cycloheptane-1,2-dione dioxime and its metal complexes.

General Catalytic Processes

There is currently no available data to suggest the use of this compound or its metallic derivatives in general catalytic processes such as oxidation or reduction reactions. While some transition metal complexes are known for their catalytic activity, research has not yet extended to or reported on the catalytic capabilities of Heptoxime (B7779932) complexes.

Specific Organic Transformations

Similarly, there is no specific information available in the scientific literature detailing the use of this compound complexes as catalysts for specific organic transformations.

Analytical Chemistry Reagents

In the field of analytical chemistry, this compound has found utility as a selective reagent, particularly in gravimetric analysis.

Selective Gravimetric Reagents

This compound (Heptoxime) is a recognized analytical reagent used for the selective precipitation and gravimetric determination of certain metal ions, most notably nickel. dss.go.thmdpi.comausimm.comp2infohouse.org The principle of this application lies in the formation of a stable, insoluble metal-dioxime complex, which can be separated, dried, and weighed to quantify the amount of the metal in a sample. amrita.edu

The reaction between Heptoxime and nickel(II) ions results in the formation of a nickel-heptoxime chelate. This reaction is typically carried out in a solution with a controlled pH. For instance, the extraction of the nickel-heptoxime complex has been reported to be complete at low pH values, with interfering ions such as cobalt and iron being eliminated by subsequent treatment with ammonia. who.int The Heptoxime method for nickel determination is an accepted method for reporting wastewater analysis results by the USEPA. dss.go.thmdpi.com

The general procedure for the gravimetric determination of nickel using a dioxime reagent like Heptoxime involves the following steps:

Preparation of a solution containing the analyte.

Addition of the dioxime reagent to the solution.

Adjustment of the pH to facilitate the quantitative precipitation of the metal-dioxime complex.

Digestion of the precipitate to improve its filterability.

Filtration and washing of the precipitate to remove impurities.

Drying or ignition of the precipitate to a constant weight.

Calculation of the mass of the analyte based on the weight of the precipitate. researchgate.netamrita.eduput.poznan.plgurunanakcollegeasc.intruman.edu

While Heptoxime is primarily associated with nickel determination, vicinal dioximes, in general, are known for their high selectivity and sensitivity towards various metal ions, especially nickel and palladium. dss.go.th The use of other oxime derivatives for the gravimetric determination of palladium has been well-documented. epdf.pubnih.gov This suggests the potential for Heptoxime to be used in the gravimetric analysis of other transition metals, although specific procedural details for metals other than nickel are not extensively reported.

The table below summarizes the application of Heptoxime as a gravimetric reagent.

Metal IonReagentMethodApplication
Nickel (Ni²⁺)This compound (Heptoxime)Gravimetric AnalysisQuantitative determination in aqueous solutions, including wastewater. dss.go.thmdpi.comp2infohouse.org

Electrochemical Sensor Development

Currently, there is no specific information in the available scientific literature on the development or application of electrochemical sensors that incorporate this compound as a sensing element. While electrochemical sensors are widely used for the detection of heavy metals, and various materials are employed for electrode modification, the use of Heptoxime for this purpose has not been reported. researchgate.netresearchgate.net It is worth noting that a colorimetric reference method for the determination of nickel utilizes Heptoxime, which has been mentioned in studies comparing results with voltammetric methods. researchgate.netresearchgate.net

Materials Science Applications

A review of the current scientific literature indicates a lack of information regarding the application of this compound and its metal complexes in the field of materials science. There are no available reports on its use in the synthesis of conductive polymers, coordination polymers, or other advanced materials. While there is extensive research on conducting polymers and coordination polymers with various other ligands, the potential of Heptoxime in this area remains unexplored. uoc.gr

Pigments and Dyes

This compound is recognized for its capacity to form colored complexes with a variety of transition metals, a characteristic that is fundamental to its application as a colorimetric reagent. The formation of these intensely colored, water-insoluble complexes, particularly with nickel and palladium, has been a subject of study. dss.go.th While its primary documented use is in analytical chemistry for the detection of these metals, the inherent color of these complexes suggests a potential for their use as pigments. dss.go.th For instance, the nickel complex of heptoxime has been noted for its distinct coloration. dss.go.th

The development of metal complex pigments often involves the synthesis of a colored ligand which is then complexed with a transition metal ion. researchgate.netepdf.pub Although specific large-scale commercial use of this compound complexes as pigments is not widely documented, the principles of coordination chemistry support this potential application. The color of the resulting pigment is dependent on the central metal ion and the ligand's electronic properties.

Table 1: Reported Colorimetric Applications of this compound

Metal IonApplicationReference
Nickel (Ni)Gravimetric and colorimetric reagent dss.go.th
Palladium (Pd)Formation of stable water-insoluble complexes dss.go.th

Electro-optical Sensors

The metal complexes of dioximes, including those of heptoxime, have shown promise in the field of electro-optical sensors due to their interesting electronic properties. A notable phenomenon observed in palladium complexes of heptoxime is piezochromism, where the material changes color under pressure. researchgate.net This pressure-induced red shift in the absorption spectrum is attributed to changes in the electronic energy levels of the complex. researchgate.net Such properties are valuable for the development of pressure-sensitive sensors and electronic devices. The study of these pressure-dependent spectral changes provides insight into the electronic structure of these materials and their potential for tunable optical applications.

Liquid Crystal Research

While the broader field of metal complexes has been explored for liquid crystalline properties, specific research detailing the investigation of this compound and its metal complexes in liquid crystal research is not extensively available in the reviewed literature.

Semiconductor Characteristics

The electronic properties of transition metal complexes have led to their investigation as potential semiconductors. The conductivity of these complexes is related to the electronic structure and the potential for electron transfer between metal centers. dtic.mil While general studies on transition metal complexes as potential semiconductors exist, specific research focusing on the semiconductor characteristics of this compound complexes is limited in the available literature. However, a study on a platinum complex of a related dioxime ligand did indicate semiconductor behavior, suggesting that metal complexes of the broader dioxime family warrant investigation in this area. researchgate.net

Environmental Remediation and Separation Technologies

The strong chelating ability of this compound with various metal ions makes it a valuable tool in environmental remediation and the separation of specific elements from complex mixtures.

Extraction Agents for Metal Ions (e.g., Uranium, Vanadium)

The use of this compound, or heptoxime, as an extraction agent for metal ions is a well-established application in analytical chemistry. pageplace.de This capability is particularly relevant for environmental remediation, where the removal of toxic heavy metals from water sources is crucial. The compound has been successfully used for the complete extraction of nickel from aqueous solutions, even at low pH values. who.int

Furthermore, its utility extends to the separation of other metal ions. For instance, a method for the cation exchange separation of vanadium from other metal ions involves the use of a complexing agent in dilute acid. dtic.mil While not explicitly detailing the use of heptoxime for uranium extraction in the reviewed literature, the known affinity of dioximes for various metal ions suggests its potential in this area warrants further investigation.

Selective Adsorbents for Specific Elements

The high selectivity of this compound towards certain metal ions makes it an excellent candidate for use as a selective adsorbent. dss.go.th This property is critical for the pre-concentration and separation of target metals from a matrix containing multiple other ions. For example, it has been demonstrated that metal ions can be quantitatively adsorbed along with the chelating agent onto microcrystalline naphthalene. dss.go.th This method is advantageous as it is rapid, economical, and sensitive. The adsorbed metal can then be easily recovered for analysis or disposal.

The compound's effectiveness in the gravimetric determination of bismuth in the presence of various other ions further highlights its selectivity. dss.go.th This selectivity is crucial for developing technologies aimed at the targeted removal of specific pollutants from the environment.

Table 2: Documented Separation and Determination Applications of this compound

Target MetalApplicationMethodReference
Nickel (Ni)Determination in alloys and water samplesAdsorption on microcrystalline naphthalene dss.go.th
Nickel (Ni)Extraction from aqueous solutionSolvent extraction who.int
Vanadium (V)Separation from other metal ionsCation exchange dtic.mil
Bismuth (Bi)Gravimetric determinationPrecipitation dss.go.th

Advanced Energy Applications (e.g., Redox Batteries)

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, essential for integrating intermittent renewable energy sources into the power grid. capes.gov.br These batteries function by utilizing the reversible redox reactions of chemical species dissolved in liquid electrolytes. capes.gov.br The core components of an RFB are two external tanks containing the anolyte and catholyte, and a central electrochemical cell where the energy conversion takes place. capes.gov.br The key to the performance of an RFB lies in the properties of the redox-active materials. researchgate.net

While direct studies on this compound in RFBs are not available, the characteristics of transition metal complexes, a class to which metal complexes of this dioxime would belong, are of great interest in this field. researchgate.net The ability of transition metals to exist in multiple stable oxidation states is a fundamental requirement for a redox couple in a flow battery. studysmarter.co.ukyoutube.com The chelation of a metal ion by a ligand, such as a dioxime, can significantly modulate its redox potential, solubility, and stability. researchgate.net

Table 1: General Characteristics of Redox Flow Battery Chemistries

FeatureAll-Vanadium (VRFB)Zinc-Bromine (Zn-Br)Iron-Chromium (Fe-Cr)Potential Dioxime-Metal Complex
State of Electrolyte AqueousAqueousAqueousPotentially Aqueous or Nonaqueous
Redox Species V(II)/V(III) & V(IV)/V(V)Zn/Zn(II) & Br⁻/Br₂Fe(II)/Fe(III) & Cr(II)/Cr(III)M(n+)/M((n+1)+) complex
Standard Cell Voltage ~1.26 V~1.8 V~1.18 VDependent on metal and ligand
Key Advantages Long cycle life, no cross-contaminationHigh energy density, low-cost materialsLow-cost electrolytesTunable redox potential, high stability
Key Challenges Low energy density, high cost of vanadiumDendrite formation, bromine handlingLow efficiency, chromium crossoverSynthesis complexity, solubility limits

Source: Based on general knowledge from sources capes.gov.brresearchgate.net.

Further research would be necessary to synthesize and characterize metal complexes of this compound and to evaluate their electrochemical properties. Key parameters to investigate would include their redox potentials, solubility in appropriate solvents, electrochemical reversibility, and long-term stability under cycling conditions.

Inhibitors for Chemical Warfare Agents (based on broader dioxime research)

The development of effective countermeasures against chemical warfare agents (CWAs), particularly nerve agents, is a critical area of defense and public health research. nih.gov Nerve agents, such as sarin (B92409) and VX, exert their toxic effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE), leading to a catastrophic failure of the nervous system. nih.govmdpi.com Much of the research into antidotes has focused on oxime compounds, which are capable of reactivating the inhibited AChE. nih.govnih.gov

The inhibitory potential of a compound against a CWA can be understood in two main ways: direct interaction with the agent to neutralize it, or prevention of the agent from reaching its biological target. While the primary therapeutic role of oximes is reactivation, they also act as reversible inhibitors of AChE, which can offer a protective effect. nih.govmmsl.cz The structure of the oxime plays a crucial role in its effectiveness. mmsl.cznih.gov

Research into the structure-activity relationship of various oximes has shown that factors such as the number and position of the oxime and pyridinium (B92312) groups, and the nature of the linking chain in bis-pyridinium oximes, significantly influence their ability to bind to and reactivate inhibited AChE. nih.govmmsl.cz Although this compound is not a pyridinium oxime, the fundamental chemistry of the oxime group is key to its potential function. The nucleophilic character of the oxime is central to the reactivation of phosphylated AChE.

Furthermore, the broader class of dioximes has been investigated for their ability to form complexes with metal ions that can catalytically degrade CWAs. nih.gov The mechanism of degradation often involves the hydrolysis of the phosphoester bond in nerve agents. mdpi.com A metal complex of this compound could potentially act as a catalyst for the hydrolysis of nerve agents. The specific structure of the cycloheptane (B1346806) ring and the (1Z,2E) configuration of the dioxime moieties would influence the coordination environment of the metal center, and thus its catalytic activity.

Table 2: Overview of Selected Oxime-Based Compounds in CWA Research

Compound/ClassPrimary Mechanism of ActionKey Structural FeaturesResearch Focus
Pralidoxime (2-PAM) AChE ReactivatorMono-pyridinium oximeStandard treatment, but with limitations against certain agents. nih.govnih.gov
Obidoxime AChE ReactivatorBis-pyridinium oximeBroader spectrum of activity than 2-PAM. nih.gov
HI-6 AChE ReactivatorBis-pyridinium oxime with an isonicotinamide (B137802) groupConsidered more effective against a range of nerve agents. nih.gov
vic-Dioximes Chelating agents for catalytic metal complexesTwo adjacent oxime groupsSynthesis of metal complexes for potential catalytic degradation of CWAs. nih.gov

Source: Based on information from sources nih.govnih.govnih.gov.

To ascertain the potential of this compound as an inhibitor or decontaminant for CWAs, extensive research would be required. This would involve studying its ability to reactivate CWA-inhibited AChE, as well as the catalytic efficacy of its metal complexes in degrading these toxic agents.

Conclusion and Future Research Directions

Summary of Current Understanding of (1Z,2E)-cycloheptane-1,2-dione dioxime

This compound is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . acs.orgmolcore.com Its structure consists of a seven-membered carbon ring (cycloheptane) functionalized with two oxime groups on adjacent carbons. The "(1Z,2E)" designation in its name refers to the stereochemistry of the oxime groups, indicating the specific spatial arrangement of the hydroxyl groups relative to the carbon-nitrogen double bonds.

The primary known application of this compound is as a chelating agent in analytical chemistry. Dioximes, as a class, are well-known for their ability to form stable complexes with various metal ions. This property is particularly useful for the extraction and separation of metals.

Information regarding the specific synthesis of this compound is not extensively detailed in readily accessible scientific literature. However, the synthesis of its precursor, cycloheptane-1,2-dione, can be achieved through various routes, such as the reaction of 1,4-Dioxaspiro[4.6]undecan-6-one with sulfuric acid and silica (B1680970) gel in dichloromethane. chemicalbook.com The subsequent conversion of the dione (B5365651) to the dioxime would typically involve a reaction with hydroxylamine (B1172632).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number530-97-2 acs.orgmolcore.com
Molecular FormulaC7H12N2O2 acs.orgmolcore.com
Molecular Weight156.18 g/mol acs.orgmolcore.com
Common ApplicationChelating Agent

Emerging Research Avenues in Cyclic Dioxime Chemistry

The broader field of cyclic dioxime chemistry is an active area of research, offering insights into potential future directions for compounds like this compound. A significant area of interest is the use of cyclic imide dioximes for the extraction of valuable metals. For instance, research has demonstrated the potential of poly(acrylamidoximes), which contain cyclic imide dioxime functionalities, in extracting uranium from seawater. youtube.com

Furthermore, the coordination chemistry of vic-dioximes continues to be a fertile ground for the synthesis of novel metal complexes. youtube.com These complexes are being investigated for a range of applications, including their potential as antimicrobial agents. The structural versatility of dioxime ligands allows for the fine-tuning of the properties of their metal complexes, opening up possibilities for the design of materials with specific catalytic, magnetic, or optical properties.

Challenges and Opportunities in Synthesis and Application

A primary challenge in the study of specific cyclic dioximes like this compound is the limited availability of detailed synthetic procedures and characterization data in the public domain. Overcoming this requires dedicated synthetic and analytical studies.

The stability of cyclic dioximes can also present a challenge. For example, some cyclic imide dioximes have been shown to be unstable under acidic conditions, which can be a drawback in applications that require acid elution steps for metal recovery. youtube.com However, this also presents an opportunity for research into developing more robust and stable cyclic dioxime ligands.

The opportunity lies in the largely unexplored potential of this compound and its derivatives. Its seven-membered ring structure may confer unique conformational properties to its metal complexes compared to more commonly studied five- or six-membered ring dioximes. Investigating these unique structural aspects could lead to the discovery of novel reactivity and applications.

Interdisciplinary Research Prospects Involving this compound

The chelating nature of this compound suggests several avenues for interdisciplinary research.

Materials Science: The ability to form stable metal complexes makes this dioxime a candidate for the synthesis of new coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in gas storage, catalysis, and sensing.

Environmental Chemistry: Its role as a chelating agent can be further explored for environmental remediation, such as the removal of heavy metal pollutants from water.

Bioinorganic Chemistry: While no biological activity has been reported, the metal complexes of other dioximes have shown antimicrobial properties. youtube.com Investigating the biological activity of metal complexes of this compound could be a promising research direction.

Q & A

Q. What are the established synthetic routes for (1Z,2E)-cycloheptane-1,2-dione dioxime, and how are critical intermediates characterized?

The compound is typically synthesized via condensation reactions between diketones and hydroxylamine derivatives. For example, analogous oxime ligands are prepared by reacting isonitroso-p-bromoacetophenone with diaminotoluene, followed by purification via recrystallization . Characterization involves LC-MS for molecular mass confirmation, FTIR to verify oxime (-NOH) and imine (C=N) functional groups, and ¹H/¹³C NMR to resolve stereochemical configurations (e.g., distinguishing Z/E isomers) . Elemental analysis ensures stoichiometric purity.

Q. How is this compound utilized in trace metal analysis?

Dioximes are highly selective chelators for transition metals. In adsorptive stripping voltammetry , the compound forms stable complexes with metals like cobalt or nickel. For instance, cyclohexane-1,2-dione dioxime derivatives enable detection of Co²⁺ at sub-nanomolar levels by forming electroactive complexes that adsorb onto electrodes, enhancing sensitivity . Method optimization includes pH adjustment (e.g., ammonia buffer) to stabilize the complex and minimize interference from excess Zn²⁺ or Fe³⁺ .

Q. What coordination modes are observed in metal complexes of this dioxime?

The ligand typically acts as a tetradentate N₂O₂ donor , coordinating via oxime oxygen and imine nitrogen atoms. For example, analogous Schiff base oximes form octahedral complexes with Cu²⁺ or Ni²⁺, confirmed by magnetic susceptibility and electronic spectroscopy . Stability constants (log β) determined via potentiometry reveal stronger binding with late transition metals (e.g., Pd²⁺ > Cu²⁺) due to favorable charge density matching .

Advanced Research Questions

Q. How can DFT/HF computational methods resolve discrepancies between experimental and theoretical spectral data?

Discrepancies in IR or NMR spectra often arise from solvent effects or crystal packing. Density Functional Theory (DFT) with the B3LYP/6-311G(d) basis set optimizes molecular geometry and calculates vibrational frequencies, identifying deviations in C=N stretching modes (1600–1650 cm⁻¹) due to intermolecular H-bonding . For NMR, gauge-including atomic orbital (GIAO) methods account for solvent polarity shifts, improving correlation between computed and observed δ values .

Q. What role does this dioxime play in designing single-molecule magnets (SMMs)?

Bis-oxime ligands, such as 1,2-di(pyridin-2-yl)ethane-1,2-dione dioxime, bridge multiple metal centers to create supramolecular SMMs. For example, Mn₃ clusters with oxime ligands exhibit slow magnetic relaxation under zero field, attributed to weak exchange interactions and anisotropic Mn(III) centers. Magnetization hysteresis studies at 2 K confirm SMM behavior .

Q. How can crystallographic software (e.g., ORTEP-3) resolve structural ambiguities in oxime-metal complexes?

Single-crystal X-ray diffraction data processed via ORTEP-3 or WinGX suites refine bond lengths and angles, particularly for Jahn-Teller-distorted geometries. For instance, Cu(II)-oxime complexes often show elongated axial bonds, visualized via thermal ellipsoid plots . Hydrogen-bonding networks (e.g., R₂²(8) motifs) are analyzed using graph-set notation to predict supramolecular assembly .

Notes

  • Avoid abbreviations; use full chemical names.
  • References are cited numerically in brackets (e.g., ).
  • Methodological emphasis ensures reproducibility in academic settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.